molecular formula C8H7F2IO B8207448 1-(2,6-Difluoro-3-iodophenyl)ethanol

1-(2,6-Difluoro-3-iodophenyl)ethanol

Cat. No.: B8207448
M. Wt: 284.04 g/mol
InChI Key: ILFURCCGASYLDA-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2,6-difluoro-3-iodobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-3-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom, forming a difluorophenyl ethanol derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Scientific Research Applications

1-(2,6-Difluoro-3-iodophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-3-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-(2,6-Difluoro-3-chlorophenyl)ethanol
  • 1-(2,6-Difluoro-3-bromophenyl)ethanol
  • 1-(2,6-Difluoro-3-methylphenyl)ethanol

Comparison: 1-(2,6-Difluoro-3-iodophenyl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications .

Properties

IUPAC Name

1-(2,6-difluoro-3-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFURCCGASYLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1F)I)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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